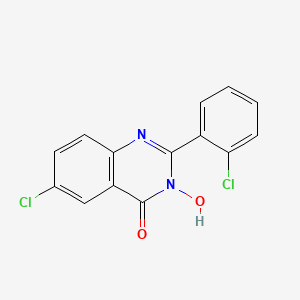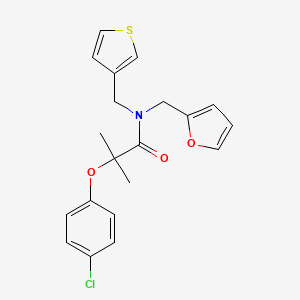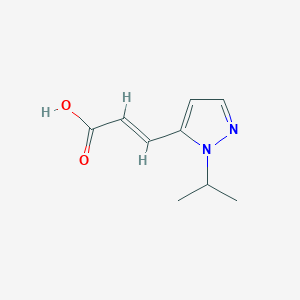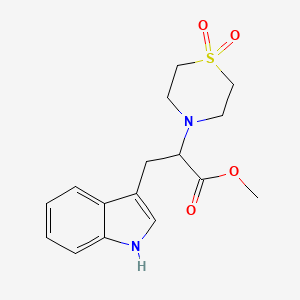
methyl 2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-3-(1H-indol-3-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-3-(1H-indol-3-yl)propanoate, also known as Methyl 2-(1,1-dioxo-1λ6,4-thiazinan-4-yl)-3-(1H-indol-3-yl)propanoate or MTIP, is an organic compound that is used in scientific research. It is a derivative of thiazinan and indole, two compounds that have a wide range of applications in the fields of medicine, biochemistry and pharmacology. MTIP is a white, odorless powder that is insoluble in water and has a melting point of 130-132°C.
科学研究应用
MTIP has been used in a variety of scientific research applications. It has been used as a substrate for the enzyme, indoleamine 2,3-dioxygenase (IDO), which is important in the regulation of immune responses. It has also been used to study the effects of indoleamine 2,3-dioxygenase inhibitors on the immune system. In addition, MTIP has been used to study the effects of indoleamine 2,3-dioxygenase inhibitors on cancer cells, as well as to study the effects of indoleamine 2,3-dioxygenase inhibitors on inflammation and oxidative stress.
作用机制
MTIP is a substrate for the enzyme indoleamine 2,3-dioxygenase (IDO). IDO is responsible for the breakdown of tryptophan, an essential amino acid, into kynurenine, an intermediate in the kynurenine pathway. Kynurenine is then further metabolized into a variety of metabolites, including quinolinic acid, which has been linked to inflammation, oxidative stress and cancer. By inhibiting the activity of IDO, MTIP can modulate the production of these metabolites and potentially reduce inflammation and oxidative stress.
Biochemical and Physiological Effects
MTIP has been shown to modulate the production of kynurenine and its metabolites, which can have a variety of effects on the body. Studies have shown that it can reduce inflammation and oxidative stress, as well as inhibit the growth of certain cancer cells. In addition, MTIP has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor alpha (TNF-α), and to modulate the activity of the immune system.
实验室实验的优点和局限性
The use of MTIP in laboratory experiments has several advantages. It is a relatively inexpensive compound that is easy to synthesize and has a wide range of applications in scientific research. Furthermore, it is soluble in organic solvents, making it easy to work with in the laboratory. However, it is important to note that MTIP is not water soluble, which can limit its use in certain experiments.
未来方向
There are a number of potential future directions for research involving MTIP. These include further studies into the effects of MTIP on the immune system and its role in the regulation of inflammation and oxidative stress. In addition, further research into the use of MTIP as an inhibitor of IDO could lead to the development of novel therapies for a variety of diseases. Additionally, further research into the effects of MTIP on cancer cells could lead to the development of new treatments for cancer. Finally, further studies into the effects of MTIP on other physiological processes, such as metabolism and cell signaling, could lead to new insights into the regulation of these processes.
合成方法
MTIP can be synthesized by a condensation reaction between 1-aminoindole and thiazinan. This reaction begins with the formation of a Schiff base intermediate, which is then reduced with sodium borohydride to form the desired product. This reaction requires anhydrous conditions and is typically performed in the presence of a base, such as pyridine.
属性
IUPAC Name |
methyl 2-(1,1-dioxo-1,4-thiazinan-4-yl)-3-(1H-indol-3-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-22-16(19)15(18-6-8-23(20,21)9-7-18)10-12-11-17-14-5-3-2-4-13(12)14/h2-5,11,15,17H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNDARUVIRHRPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CNC2=CC=CC=C21)N3CCS(=O)(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24818015 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
methyl 2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-3-(1H-indol-3-yl)propanoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2952124.png)

![(3,4-difluorophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2952126.png)
![7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2952131.png)
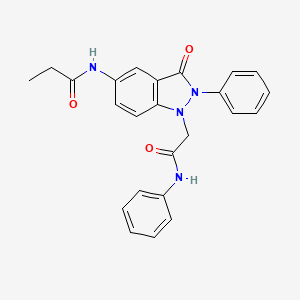
![(Z)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetamide](/img/structure/B2952134.png)
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B2952135.png)


![1-[1-(3-Fluorophenyl)ethyl]piperazine](/img/structure/B2952140.png)
